2-(Furan-2-yl)-3-methylbutanoic acid
Description
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(furan-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H12O3/c1-6(2)8(9(10)11)7-4-3-5-12-7/h3-6,8H,1-2H3,(H,10,11) |
InChI Key |
NWVJCTJHXGGBBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CO1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of 3-Methylbutanoic Acid Derivatives
The following compounds share the 3-methylbutanoic acid core but differ in substituents, functional groups, or stereochemistry.
Key Differences in Physicochemical and Functional Properties
Polarity and Solubility: The furan-2-yl group in this compound enhances polarity compared to phenyl-substituted analogues (e.g., 3-Methyl-2-phenylbutanoic acid) due to oxygen’s electronegativity . The formamido derivative (C₁₀H₁₃NO₄) exhibits higher molecular weight and hydrogen-bonding capacity, likely improving aqueous solubility .
Stereochemical Impact: Enantiomers of 3-Methyl-2-phenylbutanoic acid show distinct crystallographic properties (e.g., dihedral angles and hydrogen-bonding networks), which may influence receptor binding in bioactive applications .
Biological Activity: 2-(4-Trifluoromethylphenylamino)-3-methylbutanoic acid derivatives demonstrate insecticidal activity, highlighting the role of electron-withdrawing substituents (e.g., -CF₃) in agrochemical design . 2-Formamido-3-mercapto-3-methylbutanoic acid’s thiol group enables metal chelation, relevant in detoxification pathways .
Synthetic Utility: (S)-2-(Methoxycarbonylamino)-3-methylbutanoic acid is synthesized via L-valine modification, showcasing the versatility of amino acid-derived intermediates in industrial API production .
Preparation Methods
Stepwise Alkylation and Hydrolysis
-
Alkylation : Furan-2-ylmethyl chloride reacts with methyl 3-methylbutanoate in acetone at −30°C using AlCl3.
-
Hydrolysis : The ester intermediate is hydrolyzed in ethanol/water (95:5) with NaOH, followed by acidification to precipitate the product.
Key Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 15 mol% AlCl3 |
| Reaction Time | 2–4 hours |
| Yield (Two Steps) | 68–72% |
Hydrolysis of Ester Precursors
Ester derivatives of 2-(furan-2-yl)-3-methylbutanoic acid, such as its methyl or ethyl ester, are synthesized via Fischer esterification and subsequently hydrolyzed.
Ester Synthesis
3-(Furan-2-yl)propenoic acid (from Method 1) is esterified with methanol or ethanol using sulfuric acid.
Conditions
Base-Catalyzed Hydrolysis
The ester is saponified with 2M NaOH at 70°C for 3 hours, achieving >95% conversion to the carboxylic acid.
Comparative Analysis of Synthesis Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Catalyst Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Condensation (TfOH) | 89 | High | Moderate | 98 |
| Lewis Acid Catalysis | 72 | Moderate | High | 95 |
| Ester Hydrolysis | 85 | Low | High | 97 |
Key Insights
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Furan-2-yl)-3-methylbutanoic acid, and how are reaction conditions optimized?
- Synthetic Routes :
- Friedel-Crafts Acylation : Reacting furan derivatives with acyl chlorides under Lewis acid catalysis (e.g., AlCl₃) to introduce the methylbutanoic acid moiety .
- Michael Addition : Using furan-containing enolates and α,β-unsaturated carbonyl compounds to construct the carbon backbone .
Q. How is the structural characterization of this compound performed?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, methyl groups at δ 1.2–1.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1) .
- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .
Q. What are the typical chemical reactions involving the furan ring in this compound?
- Oxidation : The furan ring can be oxidized to a diketone using KMnO₄ or RuO₄, altering its electronic properties .
- Electrophilic Substitution : Halogenation or nitration at the furan 5-position under acidic conditions .
- Reduction : Hydrogenation of the furan ring to tetrahydrofuran derivatives using Pd/C or Raney Ni .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved for chiral studies?
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers (retention time differences: 2–5 min) .
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, achieving enantiomeric excess (ee) >90% .
- Circular Dichroism (CD) : Validates absolute configuration by comparing experimental CD spectra with computational predictions .
Q. What strategies address contradictions in biological activity data for this compound?
- Case Study : Discrepancies in reported antimicrobial activity (e.g., MIC ranging from 8–64 µg/mL) may arise from:
- Strain Variability : Test against standardized strains (e.g., E. coli ATCC 25922) .
- Solubility Issues : Use DMSO/water co-solvents to ensure compound dissolution .
- Synergistic Effects : Evaluate interactions with adjuvants (e.g., β-lactamase inhibitors) .
Q. How can computational methods predict the interaction of this compound with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2, binding energy ≤−7.5 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory IC₅₀ values .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Catalyst Recycling : Immobilize chiral catalysts (e.g., Jacobsen’s Mn-salen) on silica to reduce costs and improve enantioselectivity (>80% ee) .
- Continuous Flow Systems : Minimize racemization by reducing reaction time (residence time <30 min) .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor enantiomer ratios in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
